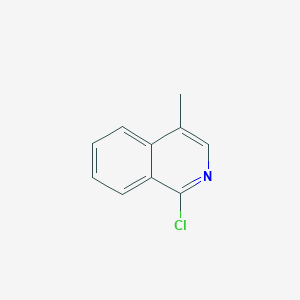
1-Chloro-4-methylisoquinoline
Vue d'ensemble
Description
1-Chloro-4-methylisoquinoline is a chemical compound with the CAS Number: 24188-78-1. It has a molecular weight of 177.63 . The IUPAC name for this compound is 1-chloro-4-methylisoquinoline .
Synthesis Analysis
The synthesis of 1-Chloro-4-methylisoquinoline involves a two-stage process . In the first stage, 4-methyl-1 (2H)-isoquinolinone reacts with trichlorophosphate for 3 hours under heating/reflux conditions . In the second stage, the reaction proceeds with sodium hydroxide in water .
Molecular Structure Analysis
The InChI code for 1-Chloro-4-methylisoquinoline is 1S/C10H8ClN/c1-7-6-12-10 (11)9-5-3-2-4-8 (7)9/h2-6H,1H3 . This indicates that the compound consists of 10 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom .
Physical And Chemical Properties Analysis
1-Chloro-4-methylisoquinoline is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .
Applications De Recherche Scientifique
Corrosion Inhibition
1-Chloro-4-methylisoquinoline has been investigated for its potential as a corrosion inhibitor. Research indicates that similar compounds like 1-Methylisoquinoline effectively mitigate the corrosion of mild steel in hydrochloric acid media. The effectiveness of these inhibitors increases with concentration, demonstrating their potential in industrial applications where corrosion resistance is crucial (Al-Uqaily, 2015).
Drug Discovery and Development
Isoquinoline derivatives have shown potential in drug discovery and development. For instance, one study highlighted the synthesis and characterization of compounds that selectively inhibit the transient receptor potential vanilloid-1 (TRPV1), which are considered for their analgesic properties without causing hyperthermia, a side effect associated with first-generation TRPV1 antagonists (Voight et al., 2014).
Mass Spectrometry in Drug Development
Isoquinoline derivatives have been studied in mass spectrometry for their potential as prolylhydroxylase inhibitor drug candidates. The study focused on the gas-phase formation of carboxylic acids after collisional activation, providing insights into the structural characterization and metabolic products of these compounds, crucial for clinical, forensic, or doping control analysis (Thevis et al., 2008).
Chemical Synthesis and Characterization
1-Chloro-4-methylisoquinoline and its derivatives have been synthesized and characterized for various purposes. A study involved the synthesis of structurally novel quinoline derivatives, which were examined using experimental and computational quantum chemical methods. These compounds were further evaluated for their antimicrobial activities, demonstrating the broader application of isoquinoline derivatives in chemistry and biology (Murugavel et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
1-chloro-4-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-6-12-10(11)9-5-3-2-4-8(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGCJKJYRGWVHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=CC=CC=C12)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623867 | |
| Record name | 1-Chloro-4-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-methylisoquinoline | |
CAS RN |
24188-78-1 | |
| Record name | 1-Chloro-4-methylisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24188-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-4-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



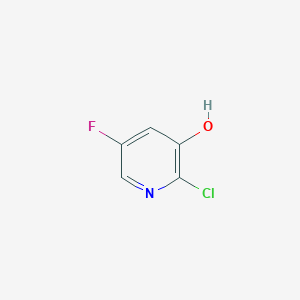
![5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1593127.png)
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1593128.png)
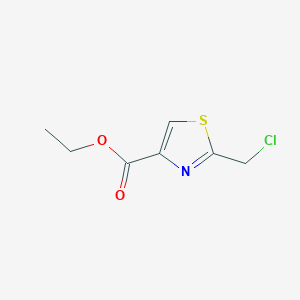
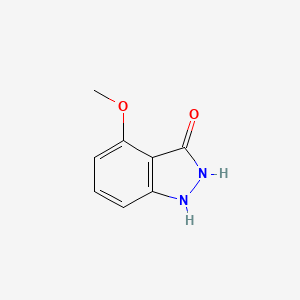
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1593132.png)
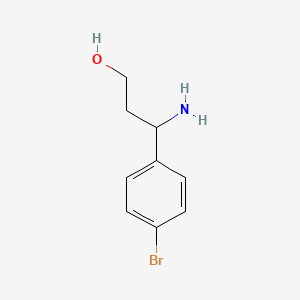

![5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B1593139.png)


![(S)-methyl 2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)acetamido)-3-phenylpropanoate](/img/structure/B1593142.png)